p-PHENYLENEDIAMINE, N,N'-DIETHYL-

Description

Contextualization within the p-Phenylenediamine (B122844) Class of Compounds

p-Phenylenediamine (PPD) is an organic compound with the formula C₆H₄(NH₂)₂. wikipedia.org This aniline (B41778) derivative serves as a foundational structure for a broad class of compounds known as phenylenediamines, which are characterized by a benzene (B151609) ring substituted with two amino groups. The isomers of phenylenediamine, namely ortho-phenylenediamine (OPD), meta-phenylenediamine (MPD), and para-phenylenediamine (PPD), are distinguished by the relative positions of these amino groups on the aromatic ring.

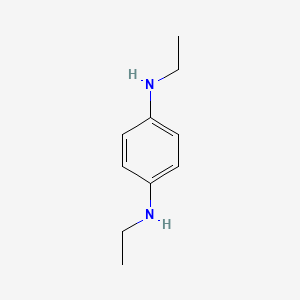

N,N'-diethyl-p-phenylenediamine belongs to the N,N'-dialkyl-p-phenylenediamine subclass. In this molecule, one hydrogen atom on each of the two amino groups of the parent p-phenylenediamine is replaced by an ethyl group. This substitution significantly influences the compound's chemical and physical properties, including its solubility, reactivity, and antioxidant potential, compared to the unsubstituted parent compound. researchgate.net The presence of the alkyl groups enhances its solubility in organic solvents and modifies its electronic properties, which is a key factor in its diverse applications. tandfonline.com

The general structure of p-phenylenediamines allows for a wide range of derivatives through substitution on the nitrogen atoms or the benzene ring. These substitutions can be tailored to achieve specific properties, leading to a vast library of compounds with applications ranging from high-performance polymers to sophisticated analytical reagents. scite.ai

Research Significance in Specialized Chemical and Material Science Domains

The research significance of N,N'-diethyl-p-phenylenediamine extends into several specialized areas of chemistry and material science, primarily driven by its redox properties and its utility as a versatile chemical intermediate.

Analytical Chemistry: DPD is a well-established reagent in analytical chemistry, particularly for the colorimetric determination of residual chlorine and other oxidants in water. sigmaaldrich.com Its reaction with oxidizing agents produces a stable, colored radical cation, allowing for quantitative spectrophotometric analysis. nih.gov Research continues to refine and expand its use in detecting various analytes. For instance, methods have been developed for the spectrophotometric determination of trace amounts of permanganate (B83412) in water, leveraging the oxidative coloration reaction of DPD. nih.gov

Polymer Chemistry and Material Science: N,N'-diethyl-p-phenylenediamine serves as a monomer or a building block for the synthesis of functional polymers. Its difunctional nature, with two reactive amine groups, allows it to be incorporated into polymer chains, such as polyamides and polyimides. wikipedia.orgmdpi.com These polymers can exhibit desirable properties like thermal stability and specific electronic characteristics.

Furthermore, DPD and its derivatives are integral to the development of conductive polymers and electrochromic materials. The electrochemical oxidation of DPD is a key area of study, with research focusing on its reaction mechanisms at various electrodes. researchgate.net The ability of polymers derived from phenylenediamines to switch between different colored states upon the application of an electrical potential makes them promising for applications in smart windows and displays. Studies have shown that poly(p-phenylenediamine) and its derivatives can be synthesized to create materials with tunable electrical and optical properties. rsc.org

Antioxidant in Rubber and Polymers: In the rubber industry, substituted p-phenylenediamines, including N,N'-diethyl-p-phenylenediamine, are utilized as antioxidants and antiozonants. researchgate.netcymerchemicals.com They protect rubber products from degradation caused by oxidation and ozone exposure, thereby enhancing their durability and lifespan. sigmaaldrich.com The effectiveness of these antioxidants is an area of ongoing research, with studies comparing the performance of different substituted p-phenylenediamines. researchgate.net

Table 1: Physicochemical Properties of N,N'-DIETHYL-p-PHENYLENEDIAMINE

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂ | nih.gov |

| Molecular Weight | 164.25 g/mol | nih.gov |

| Appearance | Reddish-brown or black liquid | nih.gov |

| Melting Point | 19-21 °C | sigmaaldrich.com |

| Boiling Point | 115-116 °C at 5 mmHg | sigmaaldrich.com |

| Density | 0.988 g/mL at 25 °C | sigmaaldrich.com |

| Solubility | Insoluble in water | sigmaaldrich.com |

| Refractive Index | 1.571 (at 20°C) | sigmaaldrich.com |

Evolution of Research Perspectives on Substituted Phenylenediamines

The research focus on substituted phenylenediamines has evolved significantly over time. Initially, the primary interest was in their synthesis and application in established industries like dyes and rubber. wikipedia.orgcymerchemicals.com The development of analytical methods for their detection and quantification was also a key area of early research, driven by the need for quality control and monitoring in these applications. scirp.orgscirp.org

In recent decades, there has been a notable shift towards exploring the more nuanced and advanced applications of these compounds in materials science. Research into the polymerization of phenylenediamine derivatives to create conductive and electroactive materials represents a significant leap from their traditional uses. tandfonline.comtandfonline.com The ability to tune the properties of these polymers by altering the substituents on the phenylenediamine monomer has opened up new avenues for the design of functional materials. tandfonline.com

Concurrently, a growing body of research has focused on the environmental fate and impact of substituted p-phenylenediamines, particularly those used as antioxidants in tires. acs.orgresearchgate.net Studies have investigated the formation of transformation products, such as quinones, which can be more mobile or have different environmental effects than the parent compounds. acs.orgnih.gov This has led to the development of sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify these compounds and their metabolites in various environmental and biological matrices. nih.gov This evolution in research highlights a more holistic approach, considering not only the utility of these compounds but also their lifecycle and potential interactions within complex systems.

Table 2: Research Applications of N,N'-DIETHYL-p-PHENYLENEDIAMINE and its Derivatives

| Research Area | Specific Application | Key Findings | Source(s) |

|---|---|---|---|

| Analytical Chemistry | Spectrophotometric determination of oxidants | Forms a stable colored radical for quantitative analysis of chlorine and permanganate. | sigmaaldrich.comnih.gov |

| Electrochemical detection of sulfide (B99878) | Can be used in nonaqueous media for the quantitative detection of sulfide. | researchgate.net | |

| Polymer Science | Monomer for polyamides and polyimides | Incorporation into polymer backbones imparts thermal stability and specific functionalities. | wikipedia.orgmdpi.com |

| Synthesis of conductive polymers | Poly(p-phenylenediamine) and its derivatives exhibit tunable electrical conductivity. | rsc.org | |

| Material Science | Electrochromic materials | Polymers derived from phenylenediamines show reversible color changes with applied voltage. | tandfonline.com |

| Rubber antioxidant | Protects against degradation from oxidation and ozone. | researchgate.netsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-diethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMODTUZIWTRPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952512 | |

| Record name | N~1~,N~4~-Diethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-30-8 | |

| Record name | N,N′-Diethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenylenediamine, N,N'-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~4~-Diethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization for N,n Diethyl P Phenylenediamine

Established Reaction Pathways for Compound Synthesis

The synthesis of N,N'-diethyl-p-phenylenediamine can be achieved through several established chemical routes. These pathways primarily involve the transformation of substituted aniline (B41778) or nitrobenzene (B124822) derivatives.

Nitrosation and Subsequent Reduction of Diethylaniline

A prevalent method for preparing N,N'-diethyl-p-phenylenediamine involves a two-step process that begins with N,N-diethylaniline. The first step is nitrosation, followed by a reduction reaction.

The nitrosation of N,N-diethylaniline is typically carried out in an acidic medium. psu.edu The reaction involves the electrophilic attack of the nitrosonium ion (NO+) at the para position of the aromatic ring, which is the position of highest electron availability for tertiary aromatic amines. psu.edu This process yields p-nitroso-N,N-diethylaniline. A common procedure involves dissolving N,N-diethylaniline in a mixture of water and concentrated hydrochloric acid, cooling the solution, and then adding a sodium nitrite (B80452) solution to generate the nitrous acid in situ. google.com

| Reactant | Reagents | Intermediate | Product | Ref |

| N,N-diethylaniline | 1. NaNO2, HCl | p-nitroso-N,N-diethylaniline | N,N'-diethyl-p-phenylenediamine | google.com |

| 2. Zn, HCl | ||||

| N,N-diethylaniline | 1. Alkyl nitrite | p-nitroso-N,N-diethylaniline | N,N'-diethyl-p-phenylenediamine | google.com |

| 2. Catalytic Hydrogenation | ||||

| p-nitrosodimethylaniline | SnCl2, HCl | - | N,N-dimethyl-p-phenylenediamine | prepchem.com |

Hydrogenation of Nitroaniline Precursors

Another significant industrial method for synthesizing N,N-disubstituted p-phenylenediamines is the catalytic hydrogenation of the corresponding p-nitro-N,N-dialkyl aniline. This process is recognized for its efficiency and the high purity of the final product.

The synthesis of p-phenylenediamine (B122844) through the hydrogenation of p-nitroaniline using a Raney nickel catalyst with water as a solvent has been demonstrated as a green process. researchgate.net In a related synthesis for a similar compound, N,N-dimethyl-p-phenylenediamine, N,N-dimethyl-4-nitroaniline was hydrogenated using a Raney nickel catalyst in ethanol (B145695) under hydrogen pressure. rasayanjournal.co.in The catalyst was subsequently filtered off, and the product was isolated from the filtrate. rasayanjournal.co.in

The hydrogenation of N,N-diethyl-4-nitroaniline can also be carried out using palladium on activated charcoal (Pd/C) as a catalyst in a solvent like methanol (B129727) under a hydrogen atmosphere. chemicalbook.com After the reaction, the catalyst is removed by filtration, and the product is purified from the resulting solution. chemicalbook.com

| Precursor | Catalyst | Solvent | Product | Ref |

| p-nitroaniline | Raney Nickel | Water | p-phenylenediamine | researchgate.net |

| N,N-dimethyl-4-nitro-aniline | Raney Nickel | Ethanol | N,N-dimethyl-p-phenylenediamine | rasayanjournal.co.in |

| N,N-diethyl-4-nitroaniline | Pd/C | Methanol | N,N'-diethyl-p-phenylenediamine | chemicalbook.com |

Nucleophilic Aromatic Substitution Followed by Reduction

A versatile route to N,N'-diethyl-p-phenylenediamine involves nucleophilic aromatic substitution (SNAr) on a suitable precursor, followed by a reduction step. A common starting material for this pathway is 4-fluoronitrobenzene.

In the initial SNAr reaction, 4-fluoronitrobenzene is treated with diethylamine (B46881) in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The diethylamine acts as a nucleophile, displacing the fluoride (B91410) from the aromatic ring to yield N,N-diethyl-4-nitroaniline. chemicalbook.com

The subsequent step is the reduction of the nitro group of N,N-diethyl-4-nitroaniline to an amino group. This transformation is typically achieved through catalytic hydrogenation. A common catalytic system for this reduction is palladium on carbon (Pd/C) in a solvent like methanol under a hydrogen atmosphere. chemicalbook.com This reduction step yields the final product, N,N'-diethyl-p-phenylenediamine. chemicalbook.com This two-step approach provides a reliable method for the synthesis of the target compound from readily available starting materials.

| Reactant | Nucleophile | Intermediate | Reduction Method | Product | Ref |

| 4-Fluoronitrobenzene | Diethylamine | N,N-diethyl-4-nitroaniline | Catalytic Hydrogenation (Pd/C, H2) | N,N'-diethyl-p-phenylenediamine | chemicalbook.com |

| 4-Chloro-nitro-benzene | N,N-dimethyl amine hydrochloride | N,N-dimethyl-4-nitro aniline | Raney nickel reduction | N,N-dimethyl para phenylene diamine dihydrochloride (B599025) | rasayanjournal.co.in |

Catalytic Systems in N,N'-DIETHYL-p-PHENYLENEDIAMINE Synthesis

The efficiency and selectivity of N,N'-diethyl-p-phenylenediamine synthesis are heavily influenced by the choice of catalyst. Both traditional transition metal catalysts and emerging non-traditional systems play crucial roles in optimizing the reaction pathways.

Transition Metal Catalysis (e.g., Nickel, Palladium on Carbon)

Transition metal catalysts are widely employed in the synthesis of N,N'-diethyl-p-phenylenediamine, particularly in hydrogenation reactions.

Palladium on Carbon (Pd/C): This is a highly effective catalyst for the reduction of nitro groups. In the synthesis of N,N'-diethyl-p-phenylenediamine from N,N-diethyl-4-nitroaniline, Pd/C is used in a methanol solvent under a hydrogen atmosphere. chemicalbook.com The catalyst facilitates the addition of hydrogen across the nitro group, converting it to a primary amine with high efficiency. chemicalbook.com The use of activated carbon with a large surface area as a support is beneficial for achieving high palladium dispersion. google.com

Nickel Catalysts: Raney nickel is another prominent catalyst used for the hydrogenation of nitroanilines. For the synthesis of the related N,N-dimethyl-p-phenylenediamine, Raney nickel is used under hydrogen pressure in an ethanol solvent. rasayanjournal.co.in This catalyst is known for its high activity in hydrogenating various functional groups. Modified skeletal nickel catalysts have also been developed for the highly selective hydrogenation of nitro groups in related compounds. google.com

| Catalyst | Reaction Type | Substrate | Key Findings | Ref |

| Palladium on Carbon (Pd/C) | Hydrogenation | N,N-diethyl-4-nitroaniline | Effective for reducing the nitro group to a primary amine in methanol. | chemicalbook.com |

| Raney Nickel | Hydrogenation | N,N-dimethyl-4-nitroaniline | High-pressure hydrogenation in ethanol yields the corresponding diamine. | rasayanjournal.co.in |

| Platinum Sulfide (B99878) on Carbon | Reductive Alkylation | p-nitroso-diphenylhydroxylamine | Used in combination with activated carbon for the synthesis of asymmetric p-phenylenediamines. | google.com |

Non-Traditional Catalysts (e.g., CuO/C)

In the pursuit of more environmentally friendly and cost-effective synthetic methods, non-traditional catalysts have been explored.

Copper(II) Oxide on Carbon (CuO/C): A synthesis method for N,N-dimethyl-p-phenylenediamine utilizes a CuO/C catalyst with hydrazine (B178648) hydrate (B1144303) as the reducing agent in a protic polar solvent like ethanol. google.com This approach is considered a green synthesis technology because the byproducts are nitrogen and water, avoiding the environmental pollution associated with other methods. google.com The copper-based catalyst is not only inexpensive but also demonstrates good catalytic effect under mild reaction conditions, resulting in high yields. google.com Copper-based nanoparticles, in general, are being investigated as highly selective catalysts for various bond-forming reactions. researchgate.net

| Catalyst | Reaction | Substrate | Advantages | Ref |

| CuO/C | Hydrazine Hydrate Reduction | p-nitro-N,N-dimethylaniline | Green synthesis with N2 and H2O as byproducts, inexpensive, mild conditions, high yield. | google.com |

| Cu-CuO nanocomposite | Catalytic Reduction | p-nitroaniline | Enhanced catalytic efficiency compared to pure CuO. | researchgate.net |

Optimization of Reaction Conditions and Process Parameters

Process optimization focuses on maximizing product yield and purity by fine-tuning variables such as solvent choice, temperature, and reactant stoichiometry. These factors significantly influence reaction rates, equilibrium positions, and the formation of byproducts.

The selection of an appropriate solvent and the maintenance of an optimal temperature profile are paramount for controlling the reaction pathway and minimizing side reactions.

In the synthesis beginning with the nitrosation of diethyl aniline, an aqueous system is typically employed. The initial nitrosation reaction is highly exothermic and requires strict temperature control, generally being carried out between 0°C and 10°C to ensure selectivity and prevent degradation. google.com The subsequent reduction step, often using a reducing agent like zinc powder in the presence of hydrochloric acid, is also temperature-sensitive. This reduction is typically performed at a slightly elevated temperature, in the range of 15°C to 20°C, over a period of 1.5 to 2.5 hours to ensure complete conversion of the nitroso intermediate. google.com

For syntheses involving catalytic hydrogenation, such as the reduction of p-nitrodiethyl aniline, the choice of solvent can impact catalyst activity and reaction efficiency. Solvents like ethanol and isopropanol (B130326) have been studied for the hydrogenation of various nitro compounds. uctm.edu In a push towards greener chemical processes, water has been investigated as a solvent for the catalytic hydrogenation of p-nitroaniline (a related precursor) over a Raney Nickel catalyst. researchgate.net This process demonstrated high conversion and yield at an optimized temperature of 50°C. researchgate.net Higher temperatures, while potentially increasing the reaction rate, also risk thermal degradation of the product, with temperatures above 250°C being detrimental. researchgate.net

| Synthetic Route | Step | Solvent | Temperature Profile | Source |

|---|---|---|---|---|

| Nitrosation & Reduction | Nitrosation of Diethyl Aniline | Water / Hydrochloric Acid | 0–10 °C | google.com |

| Reduction | Water | 15–20 °C | google.com | |

| Catalytic Hydrogenation | Hydrogenation of p-nitroaniline | Water | 50 °C (Optimum) | researchgate.net |

| Hydrogenation of nitro compounds | Ethanol, Isopropanol | Not specified | uctm.edu |

The stoichiometry of reagents directly affects reaction kinetics and the final product distribution. In the nitrosation-reduction pathway, specific reagent ratios have been established to optimize the yield. For instance, a documented procedure specifies a volumetric ratio of N,N-diethylaniline to concentrated hydrochloric acid of 75:122. google.com The subsequent nitrosation is performed by adding an aqueous solution of sodium nitrite, corresponding to 74g of pure sodium nitrite for every 75mL of diethyl aniline, with the reaction proceeding for 2.5 to 3 hours. google.com

| Reaction Step | Reagent 1 | Reagent 2 | Specified Ratio | Reaction Time | Source |

|---|---|---|---|---|---|

| Nitrosation | N,N-Diethylaniline | Concentrated Hydrochloric Acid | 75 : 122 (by volume) | 2.5–3 hours (Nitrosation) 1.5–2.5 hours (Reduction) | google.com |

| Nitrosation | N,N-Diethylaniline | Pure Sodium Nitrite | 75 mL : 74 g |

Advanced Purification and Isolation Techniques for High Purity N,N'-DIETHYL-p-PHENYLENEDIAMINE

Achieving high purity is essential, particularly for applications in environmental monitoring and as an analytical reagent. google.comsigmaaldrich.com Technical grade N,N'-diethyl-p-phenylenediamine often requires significant purification to remove unreacted starting materials, byproducts, and color impurities. sigmaaldrich.com

A common multi-step purification process begins after the initial synthesis. The reaction mixture is first made strongly basic, for example, by adding a sodium hydroxide (B78521) solution to raise the pH to 14. google.com This converts any amine salts to the free base, which can then be separated from the aqueous layer. The primary purification of the isolated organic phase is typically achieved through vacuum distillation. A specific method collects the product fraction that distills at 115–116 °C under a pressure of 5 mmHg. google.comsigmaaldrich.com This technique is effective at separating the target compound from less volatile impurities.

For obtaining a product of even higher purity, subsequent purification steps can be employed. One method involves dissolving the distilled base in a dry, non-polar solvent like benzene (B151609) and then treating it with dry hydrogen chloride gas. google.com This precipitates the compound as its hydrochloride salt, leaving many organic impurities behind in the solvent. The purified salt can then be isolated by filtration and dried.

An alternative advanced technique for purifying phenylenediamines is sublimation. google.com This method involves heating the technical grade material to a temperature range of 100–260°C in a stream of an inert gas. The p-phenylenediamine vaporizes and is then condensed back into a solid form in a cooler part of the apparatus, leaving non-volatile impurities behind. This process avoids the use of additional solvents and can yield a high-purity, powdered product. google.com For analytical standards, recrystallization using activated charcoal to remove colored impurities is also a viable method. researchgate.net

| Purification Technique | Key Parameters | Purpose | Source |

|---|---|---|---|

| Vacuum Distillation | 115–116 °C at 5 mmHg | Primary purification, separation from non-volatile impurities. | google.comsigmaaldrich.com |

| Salt Formation & Precipitation | Solvent: Benzene; Reagent: Dry HCl gas | High-purity isolation, removal of soluble organic impurities. | google.com |

| Sublimation | 100–260 °C in inert gas stream | Advanced purification, yields solvent-free powdered product. | google.com |

| Recrystallization | Solvent: Water; Adsorbent: Activated Charcoal | Removal of colored impurities. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl P Phenylenediamine

Redox Chemistry and Oxidation Mechanisms

Formation and Stability of Radical Cations (e.g., Wurster's Dyes)

N,N'-diethyl-p-phenylenediamine (DEPPD) readily undergoes one-electron oxidation to form a stable, colored radical cation. This species is an example of a Wurster's dye, named after Casimir Wurster, who first reported these types of radical cations in 1879. wikipedia.org The formation of the radical cation, often referred to as Wurster's Blue, involves the removal of an electron from one of the nitrogen atoms, resulting in a delocalized radical species that exhibits a characteristic deep blue or pink/magenta color. wikipedia.orgechemi.com

The stability of the DEPPD radical cation is attributed to the resonance delocalization of the unpaired electron and the positive charge across the entire molecule, including the benzene (B151609) ring and both nitrogen atoms. X-ray crystallography studies on similar p-phenylenediamine (B122844) derivatives have shown that oxidation leads to a quinoid-like structure, indicating significant electronic redistribution upon radical cation formation. wikipedia.org The stability of these radical cations allows for their use in various applications, including as redox indicators and for studying electron transport chains. wikipedia.org

The formation of the DEPPD radical cation can be initiated by chemical oxidants or through electrochemical oxidation. nsmsi.irresearchgate.net The non-enzymic decomposition of the related N,N-dimethyl-p-phenylenediamine (DPD) radical cation has been studied, indicating that its stability is influenced by factors such as temperature, pH, and the ratio of the unoxidized diamine to the radical cation. nih.gov

Reaction Kinetics with Oxidizing Agents

The reaction of N,N'-diethyl-p-phenylenediamine with various oxidizing agents has been a subject of detailed kinetic studies, largely due to its application in the colorimetric determination of these agents, particularly in water treatment analysis.

Chlorine and Hypochlorite (B82951):

N,N'-diethyl-p-phenylenediamine is widely used for the detection of free chlorine (hypochlorous acid and hypochlorite ions) in water. echemi.comstackexchange.comhach.com The reaction is rapid and results in the formation of the colored radical cation (Wurster's dye), allowing for spectrophotometric quantification of chlorine. echemi.comstackexchange.comresearchgate.net The reaction mechanism is thought to involve the attack of chlorine on the primary amine of DEPPD to form an N-chlorinated product, which then leads to the colored radical. researchgate.net At higher concentrations of free chlorine, further oxidation can occur, leading to a colorless imine product. stackexchange.com The reaction is pH-dependent. hach.com A stopped-flow spectrophotometric competition kinetics method has been developed using DEPPD as a reference probe to determine rapid chlorination rate constants. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Hydrogen Peroxide and Percarbonate:

The oxidation of DEPPD by hydrogen peroxide is generally slow. echemi.comstackexchange.com However, the reaction can be catalyzed. For instance, in the presence of peroxidase, hydrogen peroxide is activated to oxidize DEPPD, a principle used for its quantification. echemi.comstackexchange.com Similarly, a method for the determination of sodium percarbonate (SPC) has been developed where Fe(II) catalyzes the oxidation of DEPPD by SPC, producing the colored radical cation. mdpi.com The absorbance of the radical cation is measured to determine the SPC concentration. mdpi.com In this system, the optimal conditions were found to be a pH of 3.50, a DPD concentration of 4 mM, a Fe2+ concentration of 0.5 mM, and a reaction time of 4 minutes. mdpi.com

The reaction of DEPPD with alkoxy and peroxy radicals, which can be formed from the degradation of hydroperoxides, also leads to the formation of the corresponding radical cation. researchgate.net This reaction is the basis for assays that evaluate oxidative stress. researchgate.net

Interactive Data Table: Reaction of DEPPD with Oxidizing Agents

| Oxidizing Agent | Reaction Product | Key Features |

| Chlorine/Hypochlorite | DEPPD Radical Cation (Wurster's Dye) | Rapid reaction, forms a colored product used for quantification. echemi.comresearchgate.netstackexchange.comhach.com |

| Hydrogen Peroxide | DEPPD Radical Cation | Slow reaction, can be catalyzed by peroxidase. echemi.comstackexchange.com |

| Sodium Percarbonate | DEPPD Radical Cation | Requires a catalyst such as Fe(II). mdpi.com |

Electrochemical Oxidation Pathways and Intermediates

The electrochemical oxidation of N,N'-diethyl-p-phenylenediamine has been investigated using techniques such as cyclic voltammetry and controlled-potential coulometry. nsmsi.irsid.ir These studies reveal that the oxidation process is complex and can proceed through multiple steps, often involving the formation of reactive intermediates.

In aqueous solutions, the electrochemical oxidation of DEPPD generates a quinone-diimine species. sid.ir This highly reactive intermediate can then participate in subsequent chemical reactions. For example, in the presence of nucleophiles like sulfite (B76179) ions or thiobarbituric acid, the quinone-diimine undergoes a Michael-type addition reaction to form sulfonated or thiobarbituric acid derivatives, respectively. nsmsi.irsid.ir This ECE (Electrochemical-Chemical-Electrochemical) mechanism allows for the electrochemical synthesis of new derivatives of DEPPD. nsmsi.ir

The electrochemical oxidation of DEPPD can also lead to dimerization. Studies have shown that the electrochemically generated p-quinone-diimines can react with the parent N,N-dialkyl-p-phenylenediamine molecule in a Michael-type addition, which, through an "electron transfer + dimerization reaction + electron transfer" (ECE) mechanism, results in the formation of N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives. researchgate.net

Aromatic and Amine Group Specific Reactions

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of N,N'-diethyl-p-phenylenediamine is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two amino groups. These groups increase the electron density of the ring, particularly at the ortho and para positions relative to the amino groups, making it more susceptible to attack by electrophiles. libretexts.orgmlsu.ac.in

While specific examples of electrophilic aromatic substitution reactions directly on N,N'-diethyl-p-phenylenediamine are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on activated rings are well-established. For phenols, which also have a strong activating group (-OH), reactions like nitration, sulfonation, and halogenation occur readily at the ortho and para positions. mlsu.ac.in It is expected that N,N'-diethyl-p-phenylenediamine would exhibit similar or even enhanced reactivity. The presence of two activating amino groups would strongly direct incoming electrophiles to the positions ortho to each amine.

Condensation and Oxidative Coupling Reactions with Phenolic and Amine Substrates

N,N'-diethyl-p-phenylenediamine can participate in condensation and oxidative coupling reactions with various substrates, particularly those containing phenolic and amine functionalities. These reactions are often catalyzed and lead to the formation of larger, colored molecules.

Condensation with Phenols:

The reaction of phenols with formaldehyde (B43269), known as the Leaderer-Manasse reaction, results in the formation of hydroxybenzyl alcohols. mlsu.ac.in While a direct condensation reaction between DEPPD and a phenol (B47542) is not explicitly described in the search results, the reactivity of the amine groups in DEPPD suggests that it could undergo similar condensation-type reactions. For instance, the Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. researchgate.net Given the presence of amine groups, DEPPD could potentially act as the amine component in such reactions.

Oxidative Coupling with Amines and Phenols:

A notable example of oxidative coupling is the reaction of N,N-dimethyl-p-phenylenediamine (a close analog of DEPPD) with 1,3-phenylenediamine in the presence of hydrogen peroxide. nih.gov This reaction is catalyzed by metal ions like iron and copper and results in a blue-colored product. nih.gov The mechanism involves the oxidation of the p-phenylenediamine derivative to form an oxidized product, which then couples with the other amine substrate. nih.gov

Furthermore, the electrochemically generated quinone-diimine from DEPPD can react with the starting DEPPD molecule itself in a Michael-type addition, leading to dimerization and the formation of azo compounds. researchgate.net This represents a self-coupling reaction.

The ability of DEPPD to undergo these coupling reactions is fundamental to its use in certain analytical methods and is a key aspect of its chemical reactivity.

Substitution Reactions Involving Alkyl Groups

Investigations into the chemical reactivity of N,N'-diethyl-p-phenylenediamine predominantly focus on the aromatic ring and the amine functional groups, rather than substitution reactions involving the N-alkyl (ethyl) groups. The literature does not extensively cover reactions where the ethyl chains are the primary site of substitution. The reactivity of the molecule is largely dictated by the electron-donating primary and tertiary amino groups, which activate the aromatic ring and are themselves sites for reactions such as oxidation and protonation.

General chemical reactivity information indicates that N,N'-diethyl-p-phenylenediamine, as an aromatic amine, neutralizes acids in exothermic reactions to form salts. noaa.gov It may be incompatible with substances like isocyanates, halogenated organics, peroxides, and phenols. noaa.govchemicalbook.com While flammable hydrogen gas can be generated with strong reducing agents, reactions specifically targeting the ethyl groups are not a common pathway described in available research. noaa.gov The primary reactive sites are the nitrogen atoms and the phenyl ring. For instance, the reaction with chlorine can lead to the formation of an N-chlorinated product at the primary amine, which may be followed by rearrangement to the aromatic ring.

Degradation Mechanisms in Non-Biological Systems

The proposed mechanism for PPD hydrolysis involves a two-step process initiated by the protonation of one of the nitrogen atoms. acs.org This is followed by a nucleophilic attack by the hydroxyl portion of a water molecule on an aromatic carbon atom, leading to the cleavage of the C-N bond. acs.org The rate of this degradation is largely controlled by the initial proton transfer step; a higher proton affinity of the nitrogen atom leads to a faster hydrolysis rate. acs.orgnih.gov For substituted PPDs, hydrolysis preferentially targets the aromatic secondary amine nitrogen with the strongest proton affinity. acs.org Given that N,N'-diethyl-p-phenylenediamine possesses both a primary and a tertiary amine, their respective proton affinities would dictate the primary site of initial attack. However, its insolubility in water is a significant factor that would limit the rate of hydrolysis in aqueous environments. noaa.govsigmaaldrich.com

The degradation of N,N'-diethyl-p-phenylenediamine (also referred to as DPD) can be effectively achieved through advanced oxidation processes (AOPs) such as Fenton-type reactions. These processes utilize hydroxyl radicals (•OH) to break down the organic molecule.

Research has demonstrated the efficacy of both homogeneous and heterogeneous Fenton and Fenton-like processes for DPD degradation. In one study, a heterogeneous FeTUD-1 catalyst was used for the oxidative degradation of DPD with hydrogen peroxide (H₂O₂). The reaction kinetics were found to follow a first-order model. The study examined the influence of several parameters on degradation efficiency, including reaction time, pH, H₂O₂ concentration, and the amount of the catalyst. The heterogeneous FeTUD-1 catalyst showed good performance, though some leaching of iron (~12%) was observed at a low pH of 2.

In another investigation, a bimetallic Fe-Cu catalyst supported on SBA-15 silica (B1680970) was utilized for the oxidative degradation of DPD. This system was also effective, achieving significant degradation over a short period. For example, 83% of N,N-diethyl-p-phenyl diamine was reported to be degraded after 120 minutes using a Fe-Cu bimetallic catalyst.

The table below summarizes findings from studies on the catalytic oxidative degradation of N,N'-diethyl-p-phenylenediamine.

| Catalyst System | Oxidant | Key Findings & Conditions |

| Heterogeneous FeTUD-1 | H₂O₂ and Air | The degradation follows first-order kinetics. Performance is dependent on time, pH, H₂O₂ concentration, and catalyst amount. Showed better performance than homogeneous FeSO₄ Fenton oxidation. |

| Bimetallic CuFe/SBA-15 | H₂O₂ | The catalyst consists of highly dispersed Cu and Fe species (as CuO and Fe₂O₃) on a mesoporous silica support. |

Advanced Analytical Methodologies for N,n Diethyl P Phenylenediamine and Its Derivatives

Spectrophotometric Detection and Quantification

Spectrophotometry stands as a cornerstone for the analysis of N,N'-diethyl-p-phenylenediamine (DPD) and its derivatives, primarily due to the colored species formed upon oxidation. This characteristic allows for sensitive and straightforward quantification using UV-Visible spectrophotometers.

UV-Visible Absorption Characteristics of Oxidized Species

The oxidation of N,N'-diethyl-p-phenylenediamine results in the formation of a colored radical cation, often referred to as a Würster dye. stackexchange.com This radical is responsible for the pink or red color that is central to many analytical methods. stackexchange.comnih.gov The specific absorption maxima of these oxidized species can vary depending on the reaction conditions and the other substances present.

For instance, in the presence of an oxidizing agent like potassium periodate (B1199274) (KIO4), DPD can be used to determine drugs containing phenolic and aromatic amino groups. nih.govsrce.hr The coupling reaction produces green-colored products with a maximum absorbance (λmax) at 670 nm for phenolic drugs and red-colored products with a λmax at 550 nm for aromatic amine drugs. nih.govsrce.hr

Similarly, a sensitive spectrophotometric method for determining trace amounts of permanganate (B83412) in water relies on the oxidation of DPD to its red-colored radical (DPD•+), which is quantitatively measured at 551 nm. nih.gov Another study reports that the DPD radical ion exhibits clear absorption peaks at 510 nm and 551 nm. researchgate.netmdpi.com The choice of wavelength can impact sensitivity, with one study noting that 551 nm provides higher sensitivity than 510 nm for the determination of sodium percarbonate. mdpi.com

The UV-visible spectrum of the parent compound, p-phenylenediamine (B122844) (PPD), shows characteristic absorption bands at 199, 237, and 299 nm in dimethyl sulfoxide (B87167). researchgate.net

Multi-Wavelength Spectroscopic Approaches for Enhanced Range and Sensitivity

While single-wavelength detection is common, multi-wavelength approaches can offer significant advantages. For the determination of free chlorine, standard methods using DPD often rely on detection at 515 nm, which has a limited analytical range. researchgate.net Research has shown that also monitoring the absorbance at 324 nm can enhance the method's sensitivity by a factor of two. researchgate.net Furthermore, at higher analyte concentrations where the absorbance at 515 nm may decrease and become ambiguous, the absorbance at 324 nm continues to increase, thus extending the useful analytical range. researchgate.net

Application of Chemometric Methods (e.g., Partial Least Squares Regression)

To further extend the capabilities of spectrophotometric analysis, chemometric methods such as Partial Least Squares (PLS) regression can be applied. researchgate.net By utilizing multiple absorbance values across a spectral range (e.g., 200–600 nm), PLS regression can extend the analytical range for substances like free chlorine up to 200 μmol l−1. researchgate.net This multivariate approach not only broadens the concentration range that can be accurately measured but also helps to maintain a low root mean square error of cross-validation (RMSECV), comparable to standard univariate methods. researchgate.net Additionally, this technique can aid in identifying interfering substances, such as metals like Fe3+, which may form light-absorbing chelates. researchgate.net

Stopped-Flow Spectrophotometry for Rapid Reaction Kinetics

For investigating the fast reaction kinetics involving N,N'-diethyl-p-phenylenediamine, stopped-flow spectrophotometry is a powerful technique. sigmaaldrich.comcolorado.edu This method allows for the rapid mixing of reactants and the real-time measurement of spectroscopic changes on a millisecond timescale. colorado.edu It has been employed to determine rapid chlorination rate constants using DPD as a reference probe in competition kinetics studies. sigmaaldrich.comscientificlabs.co.uk Stopped-flow systems can be coupled with various detection methods, including UV/VIS spectroscopy, to track the kinetics of individual turnover events under controlled conditions. colorado.edu

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and analysis of N,N'-diethyl-p-phenylenediamine and its derivatives from complex mixtures.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of chemical reactions involving p-phenylenediamine and its derivatives. researchgate.net For instance, the separation of p-phenylenediamine, m-phenylenediamine, and o-phenylenediamine (B120857) can be achieved on HPTLC plates with a mobile phase of chloroform/methanol (B129727) (90/10 v/v) saturated with water. merckmillipore.com Detection can be carried out using a TLC/HPTLC scanner at a UV wavelength of 270 nm. merckmillipore.com The purity of N,N-diethyl-p-phenylenediamine oxalate (B1200264) salt is also assessed using TLC, with a specified purity of ≥85%. sigmaaldrich.comsigmaaldrich.com

Interactive Data Tables

UV-Visible Absorption Maxima of Oxidized DPD Species

| Oxidizing Agent/Analyte | Color of Product | λmax (nm) | Reference |

| Potassium Periodate (for phenolic drugs) | Green | 670 | nih.govsrce.hr |

| Potassium Periodate (for aromatic amine drugs) | Red | 550 | nih.govsrce.hr |

| Permanganate | Red | 551 | nih.gov |

| Free Chlorine | Pink/Magenta | 515, 551 | stackexchange.comresearchgate.net |

| Sodium Percarbonate | Not Specified | 510, 551 | mdpi.com |

TLC System for Phenylenediamine Isomers

| Stationary Phase | Mobile Phase | Detection | Reference |

| HPTLC CN F254s | Chloroform/methanol 90/10 (v/v) 80% saturated with water | UV at 270 nm | merckmillipore.com |

Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of N,N'-diethyl-p-phenylenediamine and its derivatives. ust.eduijpsr.com These methods are valued for their sensitivity and reliability. srce.hr

Reverse-phase HPLC is a common approach for analyzing compounds like N,N-dimethyl-p-phenylenediamine. sielc.com A typical mobile phase consists of acetonitrile (B52724), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com For instance, a method for analyzing p-phenylenediamine uses a Primesep 100 mixed-mode column with a mobile phase of 30% acetonitrile and 70% water, buffered with 0.2% sulfuric acid, and UV detection at 210 nm. sielc.com Another validated HPLC method for p-phenylenediamine employs a Phenomenex C18 column with a mobile phase of methanol and water (70:30) and UV detection at 242 nm. ijpsr.com This method demonstrated a linear range of 5-28 µg/ml with a retention time of 2.088 minutes. ijpsr.com

The versatility of HPLC allows for its application in various matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of p-phenylenediamine and its metabolites, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine, in human urine. scispace.com This method showed linearity in the range of 5-2000 ng/mL for all analytes. scispace.com

Derivatization techniques can be coupled with liquid chromatography to enhance detection sensitivity. For example, 4-nitro-o-phenylenediamine (B140028) has been used as a derivatization reagent for the quantification of diacetyl in beer by HPLC, with UV detection at 257 nm. nih.gov Similarly, micellar electrokinetic chromatography (MEKC), a variation of capillary electrophoresis, has been used with fluorescent derivatization to analyze phenylenediamines in hair dyes. researchgate.net Using 5-(4,6-dichlorotriazinyl)aminofluorescein (B148997) (DTAF) as a fluorescent reagent significantly improved the limits of detection for several phenylenediamine derivatives. researchgate.net

Table 1: HPLC Methods for p-Phenylenediamine and its Derivatives

| Analyte(s) | Column | Mobile Phase | Detection | Retention Time | Linearity Range | Source |

| p-Phenylenediamine | Primesep 100 | Acetonitrile/Water (30/70) with 0.2% H₂SO₄ | UV at 210 nm | Not specified | Not specified | sielc.com |

| p-Phenylenediamine | Phenomenex C18 | Methanol/Water (70:30) | UV at 242 nm | 2.088 min | 5-28 µg/ml | ijpsr.com |

| p-Phenylenediamine, N-acetyl-p-phenylenediamine, N,N-diacetyl-p-phenylenediamine | Not specified | Not specified | LC-MS/MS | Not specified | 5-2000 ng/mL | scispace.com |

| Diacetyl (as 6-nitro-2,3-dimethylquinoxaline) | Kromasil C18 | Not specified | UV at 257 nm | Not specified | 0.0050-10.0 mg L⁻¹ | nih.gov |

| o-phenylenediamine, m-phenylenediamine, p-phenylenediamine, toluene-2,5-diamine | Not specified | 20 mM borate (B1201080) (pH 8.0) containing 10 mM Brij 35 and 35% (v/v) methanol | Laser-Induced Fluorescence (LIF) | Not specified | Not specified | researchgate.net |

Electrochemical Analytical Techniques

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to chromatographic techniques for the analysis of p-phenylenediamine and its derivatives. srce.hrrsc.orgchem960.com These techniques are based on the electrochemical oxidation of the compounds. researchgate.net

Cyclic voltammetry (CV) is a powerful tool for studying the redox behavior of p-phenylenediamine derivatives. srce.hr The electrochemical oxidation of N,N'-diethyl-p-phenylenediamine in dimethylformamide at platinum and gold microdisk electrodes reveals two reversible waves. researchgate.net The oxidation of p-phenylenediamine derivatives is generally understood to be a two-electron, two-proton process. srce.hr

In aqueous solutions, the electrochemical behavior is pH-dependent. For some N-substituted p-phenylenediamine derivatives, the mechanism is described as an ECE (electron transfer, chemical reaction, electron transfer) process. researchgate.net This involves an initial single electron transfer to form a radical cation, followed by deprotonation to a neutral radical, and then a second electron abstraction. researchgate.net Studies on p-phenylenediamine at a carbon paste electrode in a phosphate (B84403) buffer (pH 7.0) showed a well-defined pair of redox waves, with an anodic peak potential (Epa) at 0.10 V and a cathodic peak potential (Epc) at 0.03 V at a scan rate of 50 mV s⁻¹. srce.hr The electrochemical oxidation of p-phenylenediamine can be influenced by the presence of other molecules, as seen in its study with barbituric acid, where the mechanism was proposed as ECEC (Electron transfer, Chemical reaction, Electron transfer, Chemical reaction). researchgate.net

Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the structural confirmation of N,N'-diethyl-p-phenylenediamine and its derivatives.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (B599025) in methanol-d4 (B120146) shows characteristic signals corresponding to the different protons in the molecule. rsc.org Similarly, the ¹H NMR spectrum of N,N'-diethyl-p-phenylenediamine oxalate in DMSO-d6 has been reported. chemicalbook.com These spectra are crucial for confirming the identity and purity of the synthesized or analyzed compounds.

Table 2: ¹H NMR Data for N,N'-diethyl-p-phenylenediamine Salts

| Compound | Solvent | Spectrometer Frequency | Reference |

| N,N'-diethyl-p-phenylenediamine dihydrochloride | CD₃OD | 400 MHz | rsc.org |

| N,N'-diethyl-p-phenylenediamine oxalate | DMSO-d6 | 400 MHz | chemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of N,N'-diethyl-p-phenylenediamine sulfate (B86663) shows characteristic absorption bands that confirm the presence of the amine groups and the sulfate counter-ion. chemicalbook.comspectrabase.com The NIST Chemistry WebBook provides evaluated IR spectra for derivatives such as N,N'-diethyl-n,n'-diphenyl-p-phenylenediamine and N,N'-diethyl-n,n'-di-b-naphthyl-p-phenylenediamine. nist.govnist.gov These spectra, often measured on dispersive instruments, are valuable for qualitative identification. nist.govnist.gov The IR spectrum is also a key quality control parameter, with specifications for commercial N,N'-diethyl-p-phenylenediamine requiring the spectrum to conform to a standard. thermofisher.com

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the purity and empirical formula of a chemical compound. For N,N'-diethyl-p-phenylenediamine, this process involves determining the mass percentages of its constituent elements: carbon, hydrogen, and nitrogen. The compound's molecular formula is C₁₀H₁₆N₂ scbt.comspectrumchemical.comnih.govthermofisher.com. Based on this formula, the molecular weight is calculated to be 164.25 g/mol scbt.comnih.govsigmaaldrich.com.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u). These calculated values serve as a benchmark against which experimentally determined values from combustion analysis are compared to confirm the identity and purity of a sample.

Table 1: Elemental Composition of N,N'-DIETHYL-p-PHENYLENEDIAMINE

| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 73.12% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 9.82% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.06% |

| Total | C₁₀H₁₆N₂ | | | 164.252 | 100.00% |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for detecting and characterizing chemical species that have unpaired electrons, such as free radicals. N,N'-diethyl-p-phenylenediamine is well-known to form a stable, colored radical cation upon one-electron oxidation. This radical is a type of Würster's Blue, named after its discoverer.

The formation of this radical is the basis for the DPD (N,N-diethyl-p-phenylenediamine) method used in water quality testing to determine the concentration of free chlorine or other oxidizing agents. The oxidant removes one electron from the N,N'-diethyl-p-phenylenediamine molecule, generating the intensely colored radical cation.

ESR spectroscopy can unequivocally detect this radical species. The key principles of its ESR analysis are:

g-factor: The position of the ESR signal, characterized by the g-factor, is indicative of the electronic environment of the unpaired electron. For organic radicals, the g-value is typically close to that of the free electron (≈ 2.0023).

Hyperfine Splitting: The unpaired electron interacts with the magnetic moments of nearby nuclei (those with a non-zero nuclear spin), causing the ESR signal to split into multiple lines. This hyperfine structure provides a detailed fingerprint of the radical. In the N,N'-diethyl-p-phenylenediamine radical cation, the unpaired electron is delocalized across the molecule and will couple with:

The two nitrogen nuclei of the diamine group (¹⁴N, nuclear spin I=1).

The protons of the benzene (B151609) ring.

The protons on the ethyl groups.

The resulting spectrum is complex, but its analysis can confirm the structure of the radical and provide insight into the distribution of the unpaired electron's density across the molecule. Studies on similar radicals, such as the 4-ethoxyaniline cation radical, have shown that well-resolved spectra can be obtained and unambiguously assigned using ESR. nih.gov The decay kinetics of the radical, which can be followed by measuring the ESR signal intensity over time, often indicate a second-order process consistent with dimerization or disproportionation. nih.gov

X-ray Diffraction Studies for Solid-State Structure

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While N,N'-diethyl-p-phenylenediamine can exist as a liquid or a low-melting solid at room temperature (melting point 19-21 °C), its solid-state structure and the structures of its stable salt derivatives can be elucidated by XRD. sigmaaldrich.comsigmaaldrich.com

Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound or one of its salts (e.g., oxalate or hydrochloride) can be grown, this method provides the most detailed structural information. nih.govsigmaaldrich.com The analysis yields the precise coordinates of each atom in the crystal's unit cell. From this data, crucial molecular parameters are determined:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between adjacent chemical bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Crystal Packing: The arrangement of molecules relative to each other in the crystal lattice, revealing intermolecular interactions like hydrogen bonding and van der Waals forces.

X-ray Powder Diffraction (XRPD): This technique is used with polycrystalline or powdered samples. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. XRPD is invaluable for:

Identifying different crystalline forms (polymorphs) of the same compound.

Confirming the identity of a synthesized material by comparing its pattern to a known standard.

Assessing the purity of a crystalline sample.

Analyzing the structures of materials where single crystals cannot be grown, such as certain hybrid nanoflower materials incorporating phenylenediamine derivatives. researchgate.net

For N,N'-diethyl-p-phenylenediamine and its derivatives, XRD studies are essential for understanding the fundamental relationship between molecular structure and the macroscopic properties of the material in its solid state.

Table of Mentioned Compounds

| Compound Name |

|---|

| N,N'-diethyl-p-phenylenediamine |

| N,N-diethyl-p-phenylenediamine oxalate |

| N,N-diethyl-p-phenylenediamine hydrochloride |

| Würster's Blue |

| 4-ethoxyaniline |

| Chlorine |

| Carbon |

| Hydrogen |

Applications of N,n Diethyl P Phenylenediamine in Non Biomedical and Industrial Contexts

Utilization as a Chromogenic Reagent in Environmental and Industrial Monitoring

DPD is widely employed as a chromogenic reagent, where it undergoes oxidation to produce a colored product, allowing for the spectrophotometric determination of several analytes crucial for environmental and industrial monitoring.

Standard Method for Free Chlorine Determination in Water Quality Assessment

The most established and widely used application of N,N'-diethyl-p-phenylenediamine is in the determination of free and total chlorine in water. nih.govnih.gov The DPD method, developed by Dr. A.T. Palin in the 1950s, has become a cornerstone of water quality assessment for drinking water, swimming pools, and wastewater treatment. sigmaaldrich.comsigmaaldrich.com It is recognized as a standard method by international bodies like the American Water Works Association (AWWA) and the United States Environmental Protection Agency (USEPA).

The principle of the method is a colorimetric reaction where DPD is oxidized by free chlorine (hypochlorous acid and hypochlorite (B82951) ions) to form a magenta-colored compound, a Würster dye. sigmaaldrich.comgoogle.com The intensity of this pink color is directly proportional to the concentration of free chlorine in the sample and can be measured using a spectrophotometer or a colorimeter, typically at a wavelength of 515 nm or 551 nm. google.comnih.gov The reaction is pH-dependent, and reagents are usually buffered to ensure optimal conditions. google.com

The reaction proceeds in two one-electron transfer steps. Initially, DPD is oxidized to a colored free radical cation (DPD•+). researchgate.net Under conditions of high chlorine concentration, further oxidation can occur, leading to a colorless imine product, which can limit the method's upper detection range and cause ambiguity. researchgate.netwirsindfarbe.de

The DPD method is valued for its simplicity, cost-effectiveness, and adaptability to field testing. sigmaaldrich.comgoogle.com It can also differentiate between free chlorine and combined chlorine (chloramines). To measure total chlorine, potassium iodide is added to the sample, which is oxidized by chloramines to iodine. The iodine then oxidizes the DPD, and the total chlorine concentration is determined. nih.govgoogle.com

Table 1: Key Features of the DPD Method for Free Chlorine Determination

| Feature | Description |

| Principle | Colorimetric; oxidation of colorless DPD to a magenta-colored Würster dye by chlorine. sigmaaldrich.comgoogle.com |

| Analyte | Free Chlorine (hypochlorous acid, hypochlorite) and Total Chlorine (with addition of KI). nih.govgoogle.com |

| Detection | Spectrophotometric or colorimetric measurement of color intensity. sigmaaldrich.com |

| Advantages | Simple, rapid, inexpensive, field-portable, differentiates chlorine forms. sigmaaldrich.comgoogle.com |

| Limitations | Interference from other oxidizing agents (e.g., manganese); potential for bleaching at high chlorine concentrations. researchgate.netprepchem.com |

| Detection Limit | Approximately 10 µg Cl as Cl2/L under ideal conditions. prepchem.com |

Indicator for Other Oxidizing Agents (e.g., Hydrogen Peroxide, Percarbonate)

The same oxidative chemistry that makes DPD an excellent indicator for chlorine allows for its use in detecting other oxidizing agents.

For the determination of hydrogen peroxide (H₂O₂) , DPD can be used in a spectrophotometric method involving the Fenton reaction (Fe²⁺). semanticscholar.org In this system, hydroxyl radicals (•OH) generated from the reaction between Fe²⁺ and H₂O₂ oxidize DPD to its colored radical cation (DPD•+), which is measured at 551 nm. semanticscholar.org This method is noted for being low-cost and environmentally friendly, with a detection limit as low as 0.05 µM. semanticscholar.org The reaction stoichiometry between H₂O₂ and DPD was found to be approximately 1:1.18. semanticscholar.org Another approach involves the use of peroxidase to catalyze the oxidation of DPD by H₂O₂. rsc.org

Similarly, DPD is used for the determination of sodium percarbonate (SPC) , which acts as a source of H₂O₂ in water. rsc.org The method relies on the Fe²⁺-activated decomposition of SPC to produce reactive oxygen species that oxidize DPD. The resulting colored DPD•+ is measured spectrophotometrically at 551 nm, with a linear relationship observed for SPC concentrations in the 0–50 μM range. rsc.org The optimized conditions for this assay were found to be a pH of 3.50, 4 mM DPD, and 0.5 mM Fe²⁺. rsc.org

The application of DPD extends to other oxidants like permanganate (B83412) and persulfates (peroxydisulfate and peroxymonosulfate), where DPD is oxidized to its colored radical form, allowing for their quantitative determination. nih.govnoaa.gov

Quantification of Sulfur Species (e.g., Polysulfides, Polythionates)

N,N'-diethyl-p-phenylenediamine is utilized in the spectrophotometric analysis of various sulfur species, particularly in environmental samples like poorly aerated water. nih.govresearchgate.net It is effective for the quantification of simple sulfides (S²⁻). nih.govresearchgate.net The methodology is related to the well-known methylene (B1212753) blue test, which uses the N,N-dimethyl derivative. researchgate.net In an acidic medium and in the presence of ferric ions (Fe³⁺), DPD reacts with sulfide (B99878) to form a colored product. researchgate.net

However, the analysis becomes more challenging for sulfur compounds with longer sulfur chains. nih.gov Research has shown that the standard acidification-and-purge method using DPD is not sufficiently suitable for analyzing polysulfides and polythionates where the sulfur chain is longer than two. nih.govresearchgate.net The complexity of the analysis increases with the length of the sulfur chain. nih.gov While the use of a reducing agent like chromium(II) can slightly improve the spectrophotometric analysis of these complex sulfur species, the effectiveness is limited and depends on the oxidation state and chain length of the sulfur compound. nih.gov

Table 2: DPD Application for Sulfur Species Analysis

| Sulfur Species | Analytical Feasibility with DPD | Notes |

| Simple Sulfides (S²⁻) | Readily accomplished spectrophotometrically. nih.govresearchgate.net | Analogous to the established methylene blue method. researchgate.net |

| Polysulfides & Polythionates | Increased difficulty with longer sulfur chains. nih.gov | Standard methods may not be suitable; reduction with Cr(II) offers slight improvement. nih.govresearchgate.net |

Detection of Aldehyde Compounds (e.g., Formaldehyde (B43269), Acetaldehyde)

The use of N,N'-diethyl-p-phenylenediamine for the determination of ultra-trace levels of aldehyde compounds, specifically formaldehyde and acetaldehyde, is mentioned in the chemical literature. nih.gov However, detailed research findings or established standard methods describing the specific reaction conditions, mechanism, and performance for this application were not available in the consulted search results. The prevalent methods for formaldehyde determination often involve other reagents, such as acetyl acetone (B3395972) or 2,4-dinitrophenylhydrazine. wirsindfarbe.depnnl.gov

Role in Advanced Materials Science and Engineering

While aromatic diamines are fundamental building blocks in polymer science, the specific role of N,N'-diethyl-p-phenylenediamine is not as prominently documented as its parent compound.

Precursor and Cross-linking Agent in Polymer Synthesis (e.g., Aramid-like structures, Covalent Organic Frameworks)

The synthesis of high-performance aramid (aromatic polyamide) polymers, such as Poly(p-phenylene terephthalamide), commercially known as Kevlar, relies on the polycondensation of an aromatic diamine with an aromatic diacid chloride. prepchem.comnih.govnih.gov Extensive research and established industrial processes consistently identify the diamine monomer for this synthesis as p-phenylenediamine (B122844) (PPD) , the parent compound lacking the N-alkyl substituents. prepchem.comnih.govnih.gov The reaction involves the two primary amine groups of PPD reacting with terephthaloyl chloride to form the amide linkages of the polymer backbone. nih.gov The search results did not provide evidence that N,N'-diethyl-p-phenylenediamine, with one of its amine groups being a tertiary amine, is used as a primary monomer for creating these linear, high-strength aramid structures.

Similarly, in the field of Covalent Organic Frameworks (COFs) , which are crystalline porous polymers with ordered structures, aromatic amines are key building blocks. Research on COF synthesis often involves monomers with primary amine groups, such as p-phenylenediamine, which can undergo condensation reactions to form the framework's linkages. The available literature on COF synthesis did not specify the use of N,N'-diethyl-p-phenylenediamine as a precursor or cross-linking agent.

Therefore, while the broader class of phenylenediamines is critical to materials science, the specific role of N,N'-diethyl-p-phenylenediamine as a precursor for aramid-like polymers or COFs is not supported by the reviewed sources. Its primary industrial and analytical role remains centered on its application as a chromogenic indicator.

Integration into Catalytic Systems (e.g., Nanozyme Synthesis, Photocatalysis with TiO₂ Composites)

N,N'-Diethyl-p-phenylenediamine (DEPDA) and its derivatives are emerging as significant components in the development of advanced catalytic systems. Their electron-donating properties make them suitable for integration into nanozymes and for enhancing the photocatalytic activity of materials like titanium dioxide (TiO₂).

Nanozyme Synthesis:

Nanozymes are nanomaterials with enzyme-like characteristics, offering advantages such as greater stability and lower production costs compared to natural enzymes. nih.gov While the direct use of DEPDA in nanozyme synthesis is a developing area, the broader class of phenylenediamines is integral to creating these artificial enzymes. For instance, poly(o-phenylenediamine) nanospheres have been used as a platform to catalyze chemical reductions. researchgate.net The principles of chemical reduction, a common method for nanozyme synthesis, involve the use of reducing agents to form nanoparticles with controlled morphology and size. nih.gov The inherent reducing potential of DEPDA and its derivatives suggests their utility in such synthetic strategies.

Photocatalysis with TiO₂ Composites:

The photocatalytic degradation of pollutants is a key area of environmental remediation research. Titanium dioxide (TiO₂) is a widely studied photocatalyst, and its efficiency can be enhanced by creating composite materials. Studies have investigated the photocatalytic degradation of p-phenylenediamine (PPD), a related compound, using TiO₂-coated magnetic poly(methyl methacrylate) (mPMMA) microspheres. elsevierpure.com These composites demonstrate high photocatalytic activity, magnetic separability for easy recovery, and good durability. elsevierpure.com The research explored the effects of initial pollutant concentration, catalyst dosage, and illumination conditions on the degradation process. elsevierpure.com While this study focused on PPD, the structural similarity suggests that DEPDA could also be a target for degradation or a component in similar photocatalytic systems. For example, a composite of poly-o-phenylenediamine (PoPD) with TiO₂ has shown photocatalytic activity in the degradation of methylene blue under visible light. researchgate.net

Antioxidant Function in Polymeric Materials for Degradation Prevention

N,N'-disubstituted-p-phenylenediamines, including N,N'-diethyl-p-phenylenediamine, are recognized for their antioxidant properties, which are crucial in preventing the degradation of polymeric materials. tanyunchem.comnih.gov

Polymers are susceptible to degradation from various environmental factors such as heat, light, and oxygen, leading to loss of mechanical properties and discoloration. tanyunchem.com Phenylenediamine derivatives function as stabilizers by interrupting the oxidative chain reactions that cause this degradation.

N,N'-Diphenyl-p-phenylenediamine (DPPD), a closely related compound, is widely used as an antioxidant in the rubber and plastics industries. tanyunchem.comnih.gov It is effective in natural and synthetic rubbers like styrene-butadiene and acrylonitrile-butadiene, protecting them from thermal oxidation, ozone, and metal-induced degradation without interfering with the vulcanization process. tanyunchem.com DPPD is also used to stabilize polyolefins, PVC, and PVB films. tanyunchem.com The antioxidant mechanism of these compounds allows them to be used to enhance the storage stability of solid propellants and improve the climate-resisting performance of engineering plastics such as polyethylene, polypropylene, and polyamide. tanyunchem.com

Industrial Chemical Intermediates and Process Reagents

Synthesis of Specialized Dyes and Pigments

N,N'-Diethyl-p-phenylenediamine is a key intermediate in the synthesis of a variety of dyes and pigments. nih.govcymerchemicals.com Its chemical structure, featuring two amine groups, allows it to participate in coupling reactions to form larger, colored molecules.

The primary application in this area is in the formation of azo dyes. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines can produce N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives. This method is considered a greener and more efficient synthetic route.

The compound also serves as a building block for other specialized colorants. Its role as a dye intermediate is a frequently cited application in chemical industry literature. nih.govcymerchemicals.com

Applications in Photographic Color Development Processes

N,N'-Diethyl-p-phenylenediamine, often referred to as Color Developing Agent 1 (CD-1), is a fundamental component in traditional color photography. wikipedia.org In this process, after a silver halide crystal in the film emulsion is exposed to light, the developing agent reduces the silver ions to metallic silver. wikipedia.org In its oxidized state, the developer molecule then reacts with a color coupler embedded in the emulsion to form a dye molecule. wikipedia.org This process is repeated in different layers of the film sensitive to red, green, and blue light, with each layer containing a different color coupler to form cyan, magenta, and yellow dyes, respectively.

Theoretical and Computational Chemistry Studies on N,n Diethyl P Phenylenediamine

Electronic Structure and Reactivity Predictions using Quantum Chemistry

Quantum chemistry provides powerful tools for understanding the intrinsic properties of molecules like N,N'-diethyl-p-phenylenediamine (DEPPD). By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometry, and chemical reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions by calculating the electronic structure of reactants, transition states, and products. For DEPPD, DFT is particularly useful for elucidating its oxidation mechanisms, which are central to its application in analytical chemistry.

The electrochemical oxidation of p-phenylenediamines, including DEPPD, has been a subject of mechanistic studies. In aprotic solvents, these compounds are generally expected to undergo two separate one-electron reactions. researchgate.net However, studies on DEPPD in dimethylformamide have revealed a more complex mechanism. The voltammetric responses suggest an ECrevECE reaction pathway, where 'E' represents an electron transfer step and 'C' a chemical reaction step. researchgate.net This indicates that after the initial electron transfers, the resulting species undergo chemical transformations.

DFT calculations can model these individual steps, providing geometries and energies for the radical cation (DEPPD•+) and the dication (DEPPD2+) intermediates. Furthermore, DFT can be employed to study the reaction of DEPPD with oxidizing agents like chlorine. This reaction famously produces a stable, magenta-colored radical cation known as a Würster dye, which is the basis for colorimetric analysis. echemi.com The mechanism involves a one-electron transfer from the DEPPD molecule. researchgate.net In the presence of excess oxidant, a further, colorless imine product can be formed. echemi.comstackexchange.com DFT can help to map the energetic landscape of these competing pathways, explaining how reaction conditions favor one product over the other.

Table 1: Key Intermediates in the Oxidation of DEPPD

| Intermediate Species | Common Name | Role in Reaction Mechanism | Computational Investigation Method |

|---|---|---|---|

| DEPPD•+ | Würster Dye | Stable radical cation; colored product in one-electron oxidation. echemi.com | DFT can be used to calculate its spin density, geometry, and electronic transitions. |

| DEPPD2+ | Dication | Product of a second electron transfer. | DFT can model its structure and high reactivity. |

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. arxiv.orgbohrium.com For a chemical reaction, the PES provides a complete map of all possible pathways, including low-energy routes for reactants to transform into products via transition states. bohrium.com

Exploring the PES for the chemical transformations of DEPPD, such as its oxidation, can reveal intricate details about the reaction mechanism. Computational methods are used to locate stationary points on the PES, which correspond to stable molecules (reactants, products, intermediates) and transition states. bohrium.com For a molecule like DEPPD, this would involve mapping the energy changes as the molecule interacts with an oxidant and undergoes structural changes, such as the loss of electrons and protons.

Recent advancements in computational chemistry utilize machine learning and Gaussian processes to construct accurate PES models from a smaller number of quantum chemistry calculations, making the exploration of complex polyatomic molecules more efficient. arxiv.orgrsc.orgarxiv.org Although specific PES studies for DEPPD are not widely published, these modern techniques could be applied to:

Precisely locate the transition state structures for the one-electron and two-electron oxidation processes.

Calculate the activation energy barriers, which determine the reaction rates.

Identify any shallow energy minima corresponding to short-lived intermediates that might be difficult to detect experimentally.

Table 2: Hypothetical Workflow for PES Exploration of DEPPD Oxidation

| Step | Description | Computational Tools | Desired Outcome |

|---|---|---|---|

| 1. Initial Geometry Optimization | Optimize the ground state geometries of DEPPD and the oxidant. | DFT (e.g., B3LYP functional) | Minimum energy structures of reactants. |

| 2. Reaction Coordinate Scan | Systematically change key bond lengths/angles to map a preliminary path. | Constrained geometry optimizations | An approximate reaction pathway and an initial guess for the transition state. |

| 3. Transition State Search | Use specialized algorithms to locate the exact first-order saddle point on the PES. | Quasi-Newton or GDIIS methods bohrium.com | The precise geometry and energy of the transition state. |

| 4. IRC Calculation | Follow the Intrinsic Reaction Coordinate (IRC) from the transition state down to the reactant and product wells. | IRC algorithms | Confirmation that the located transition state connects the desired reactant and product. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD provides a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov